ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate
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Overview
Description
Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with 3-methoxy-1,2-oxazole-5-carboxylic acid under esterification conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-(3-hydroxy-1,2-oxazole-5-amido)benzoate.
Reduction: Formation of ethyl 4-(3-methoxy-1,2-oxazoline-5-amido)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring but differ in their substituents and biological activities. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxy group and the benzoate moiety further enhances its chemical reactivity and potential bioactivity.
Structural Formula
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The oxazole ring can modulate enzymatic activity by either inhibiting or activating specific pathways. Ongoing research aims to elucidate the precise molecular targets and pathways involved in its action.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Table 1: Antimicrobial Activity Profile
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
Staphylococcus aureus | 5.64 µM |
Pseudomonas aeruginosa | 13.40 µM |
The compound's effectiveness against these microorganisms suggests it could be developed into a therapeutic agent for treating infections caused by resistant strains.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and disruption of microtubule networks.
Case Study: Anticancer Activity
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and T47D (breast cancer). The observed IC50 values were comparable to established chemotherapeutics, indicating its potential as a lead compound for drug development.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other oxazole derivatives:
Table 2: Comparison with Similar Compounds
Compound Name | Biological Activity | Key Features |
---|---|---|
Aleglitazar | Antidiabetic | Oxazole derivative |
Ditazole | Platelet aggregation inhibitor | Contains oxazole ring |
Mubritinib | Tyrosine kinase inhibitor | Targets specific kinases |
Oxaprozin | COX-2 inhibitor | Anti-inflammatory properties |
This comparison highlights how this compound may possess distinct biological activities due to its specific substitution pattern on the oxazole ring.
Properties
IUPAC Name |
ethyl 4-[(3-methoxy-1,2-oxazole-5-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-3-20-14(18)9-4-6-10(7-5-9)15-13(17)11-8-12(19-2)16-21-11/h4-8H,3H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJFBRYXZXMLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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